molecular formula C11H7ClN2 B8496548 5-chloro-1H-pyrrolo[2,3-f]quinoline

5-chloro-1H-pyrrolo[2,3-f]quinoline

Cat. No.: B8496548
M. Wt: 202.64 g/mol
InChI Key: NNVDSBHJSJUPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1H-pyrrolo[2,3-f]quinoline is a useful research compound. Its molecular formula is C11H7ClN2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,3-f]quinoline

InChI

InChI=1S/C11H7ClN2/c12-9-6-7-3-5-14-10(7)8-2-1-4-13-11(8)9/h1-6,14H

InChI Key

NNVDSBHJSJUPDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C2N=C1)Cl)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 8-chloro-5-nitroquinoline (5.0 g, 24 mmol) in tetrahydrofuran (70 mL) at −78° C. under Ar was added a solution of vinylmagnesium bromide (1.0 M in tetrahydrofuran, 72 mL, 72 mmol) over 5 min. The mixture was stirred for 40 minutes, poured into aqueous ammonium chloride solution (200 mL) and extracted with ether (3×100 mL). The combined organic extracts were washed (water, brine), dried (sodium sulfate), concentrated in vacuo and purified by column chromatography [SiO2; ethyl acetate-heptane (1:1)] to give 5-chloro-1H-pyrrolo[2,3-f]quinoline as an orange solid (1.0 g, 21%): mp 248-250° C.; IR νmax (Nujol)/cm−1 3198, 2924, 2854, 1500, 1465, 1377, 1364, 1290, 1162, 1126, 1085, 949, 887, 810, 780, 744, 706, 633, 599 and 512; NMR δH (400 Mz, CDCl3) 6.64 (1H, d, J 3 Hz) 7.56 (1H, t, J 4 Hz) 7.65 (1H, dd, J2.5, 8.5 Hz) 8.14 (1H, s) 8.83 (1H, d, J 8.5 Hz) 8.88 (1H, d, J 2.5 Hz) 12.37 (1H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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